

Physicochemical Properties of Salvianolic Acid D: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Salvianolic acid D*

Cat. No.: *B610670*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid D is a water-soluble phenolic acid derived from *Salvia miltiorrhiza* (Danshen), a plant widely used in traditional Chinese medicine.[1][2] As a member of the salvianolic acid family, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of **Salvianolic acid D**, offering crucial data and experimental methodologies for researchers and professionals engaged in drug discovery and development.

Physicochemical Data

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The following tables summarize the key physicochemical data for **Salvianolic acid D**.

Identifier	Value	Source
IUPAC Name	(2R)-2-[(E)-3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid	[2]
CAS Number	142998-47-8	[3] [4]
Chemical Formula	C ₂₀ H ₁₈ O ₁₀	[2] [4]
Molecular Weight	418.35 g/mol	[4]
Purity	≥98%	[4]

Property	Value	Method	Source
Melting Point	Not experimentally determined in reviewed literature.	Capillary Method (generalized)	[5][6][7]
pKa	Not experimentally determined in reviewed literature.	UV-Vis Spectrophotometry (generalized)	[8][9][10]
Aqueous Solubility	Qualitatively described as water-soluble.[1][11]	Shake-Flask Method (generalized)	[12][13]
Solubility in Organic Solvents	Soluble in DMSO.	-	[3]
Lipophilicity (XLogP3-AA)	1.8	Computed	[2]
Stability	Stable in plasma during storage and sample preparation for pharmacokinetic studies.[14] General instability of salvianolic acids at high temperatures and non-acidic pH.[15]	HPLC-based stability-indicating method (generalized)	[16][17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide generalized methodologies for key experiments related to **Salvianolic acid D**.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **Salvianolic acid D** transitions from a solid to a liquid state.

Materials:

- **Salvianolic acid D** powder
- Capillary tubes
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **Salvianolic acid D** sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.[6][7]
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[18]
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range represents the melting point.[18]

Determination of pKa (UV-Vis Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of **Salvianolic acid D** by measuring changes in its UV absorbance at different pH values.

Materials:

- **Salvianolic acid D**

- DMSO (for stock solution)
- A series of aqueous buffer solutions with known pH values (e.g., from pH 2 to 12)
- UV-Vis spectrophotometer
- 96-well UV-compatible microplate or quartz cuvettes

Procedure:

- Prepare a stock solution of **Salvianolic acid D** in DMSO (e.g., 10 mM).[9]
- In a 96-well microplate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final desired concentration (e.g., 50 μ M). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the pKa value.[19]
- Measure the UV-Vis absorption spectrum (e.g., 200-400 nm) for each well.
- Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.
- The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms of the molecule are equal.[8][20]

Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Salvianolic acid D** in water.

Materials:

- **Salvianolic acid D** powder
- Purified water (or other aqueous buffer)
- Shaking incubator or orbital shaker

- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Add an excess amount of **Salvianolic acid D** powder to a known volume of water in a sealed container.
- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)
- After equilibration, centrifuge the suspension to separate the undissolved solid.
- Carefully remove an aliquot of the clear supernatant.
- Determine the concentration of **Salvianolic acid D** in the supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.[\[21\]](#)[\[22\]](#)

Stability Testing (HPLC-Based Method)

Objective: To evaluate the stability of **Salvianolic acid D** under specific conditions (e.g., temperature, pH, light).

Materials:

- **Salvianolic acid D** solution of known concentration
- Temperature- and humidity-controlled chambers
- Photostability chamber
- HPLC system with a UV detector

Procedure:

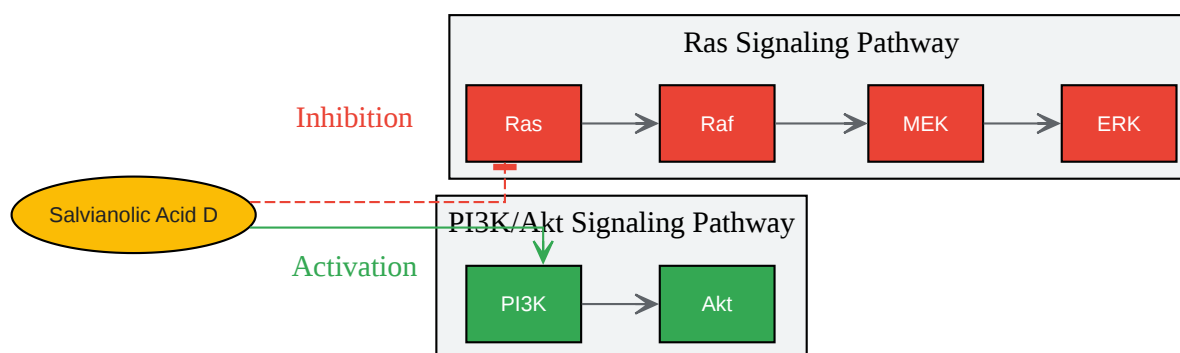
- Prepare solutions of **Salvianolic acid D** in relevant solvents or formulations.

- Aliquot the solutions into appropriate containers and expose them to various stress conditions, such as elevated temperatures (e.g., 40°C, 60°C), different pH values, and exposure to light (as per ICH guidelines).[17][23]
- At specified time points, withdraw samples and analyze the concentration of **Salvianolic acid D** using a validated stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.[16]
- The degradation rate can be determined by plotting the concentration of **Salvianolic acid D** against time.

Signaling Pathway and Experimental Workflow Visualization

Salvianolic acid D has been shown to exert its biological effects, at least in part, by modulating intracellular signaling pathways. Specifically, it has been reported to inhibit the Ras signaling pathway and activate the PI3K/Akt signaling pathway.[24]

Signaling Pathway of Salvianolic Acid D

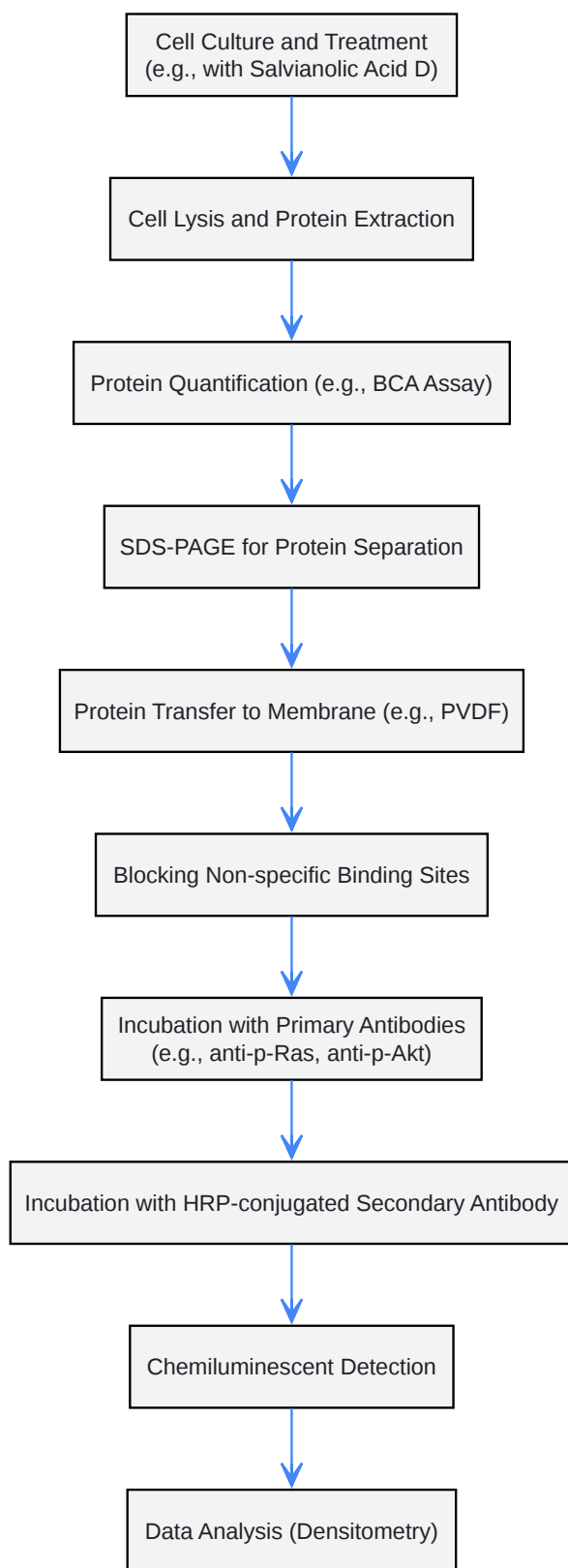


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Caption: Signaling pathways modulated by **Salvianolic acid D**.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow outlines the key steps to investigate the effect of **Salvianolic acid D** on the Ras and PI3K/Akt signaling pathways using Western blotting.



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